Selenium, ion(4+)
Description
Selenium in the +4 oxidation state (Se⁴⁺) primarily exists in compounds such as selenite (SeO₃²⁻) and selenium(IV) oxide (SeO₂). These compounds are critical in environmental chemistry, biological systems, and industrial applications. Se⁴⁺ species exhibit distinct redox behavior, intermediate between the highly oxidized selenate (Se⁶⁺, SeO₄²⁻) and reduced selenide (Se²⁻) forms. For example, SeO₂ is a strong oxidizer in acidic conditions, converting to selenous acid (H₂SeO₃), while selenite ions (SeO₃²⁻) participate in complexation with metal oxides, impacting their mobility in soil and water systems .
Properties
CAS No. |
22541-55-5 |
|---|---|
Molecular Formula |
Se+4 |
Molecular Weight |
78.97 g/mol |
IUPAC Name |
selenium(4+) |
InChI |
InChI=1S/Se/q+4 |
InChI Key |
VKDXOLSWFYDUNP-UHFFFAOYSA-N |
Canonical SMILES |
[Se+4] |
Origin of Product |
United States |
Preparation Methods
Chemical Oxidation Methods
2.1.1. Direct Oxidation of Elemental Selenium
Elemental selenium can be oxidized to selenium(IV) oxide (selenium dioxide) using strong oxidizing agents:
- Reagents: Concentrated nitric acid or hydrogen peroxide.
- Reaction:
$$
\text{Se (s)} + 2\text{HNO}3 \rightarrow \text{SeO}2 + 2\text{NO}2 + \text{H}2\text{O}
$$
The process is typically performed under reflux, and the product is purified by sublimation.
2.1.2. Preparation of Selenite Salts
Selenium(IV) oxide is dissolved in water to yield selenous acid, which reacts with bases to form selenite salts:
- Example: Reaction with sodium hydroxide yields sodium selenite.
$$
\text{SeO}2 + \text{H}2\text{O} \rightarrow \text{H}2\text{SeO}3
$$
$$
\text{H}2\text{SeO}3 + 2\text{NaOH} \rightarrow \text{Na}2\text{SeO}3 + 2\text{H}_2\text{O}
$$
Vacuum Distillation and Purification
High-purity selenium(IV) compounds are often prepared and purified using vacuum distillation techniques:
- Process Steps:
- Selenium raw material is crushed to particles smaller than 8 mm.
- The material is melted in a quartz crucible.
- The molten selenium is transferred to a rectifying still.
- The system is evacuated to a vacuum of $$7 \times 10^{-2}$$ to $$9 \times 10^{-4}$$ Pa.
- The rectifying section is maintained at 240–330°C, while the condensation section is held at 140–270°C.
- Distillation is carried out for 10–16 hours.
- The purified selenium product is collected after cooling.
| Step | Description | Key Parameters |
|---|---|---|
| 1 | Crushing raw selenium | < 8 mm particle size |
| 2 | Melting in quartz crucible | High purity, inert environment |
| 3 | Transfer to rectifying still | Quartz/glass apparatus |
| 4 | Vacuum application | $$7 \times 10^{-2}$$ to $$9 \times 10^{-4}$$ Pa |
| 5 | Temperature control | Rectifying: 240–330°C; Condensing: 140–270°C |
| 6 | Distillation | 10–16 hours |
| 7 | Product collection | Post-cooling, under inert gas |
Chemical Reduction Methods
Selenium(IV) ions can be generated as intermediates during the reduction of selenium(VI) compounds (such as selenate) to elemental selenium or selenium nanoparticles:
- Reducing Agents: Sodium borohydride, ascorbic acid.
- Mechanism: Selenate or selenite is reduced in solution, with selenium(IV) often forming transiently before further reduction to elemental selenium.
Solvothermal and Sol-Gel Methods
These methods are used to prepare selenium(IV)-containing materials, such as selenite-substituted hydroxyapatite:
- Solvothermal: Reaction of selenium sources under high temperature and pressure in a solvent.
- Sol-Gel: Hydrolysis and polycondensation of selenium precursors to yield gels, which are then calcined to form the final product.
Biological and Green Synthesis
Biological systems (microbes, plants) can mediate the transformation of selenium(VI) to selenium(IV) and subsequently to elemental selenium:
- Microbial Synthesis: Certain bacteria reduce selenate to selenite and then to elemental selenium under mild conditions.
- Plant Extraction: Plant extracts can act as reducing and stabilizing agents, converting selenium(VI) to selenium(IV) and further to nanoparticles.
| Method | Reducing Agent/Source | Environment | Notes |
|---|---|---|---|
| Microbial | Enzymatic | Ambient temperature | Green, mild, slow, requires optimization |
| Plant extraction | Phytochemicals | Ambient temperature | Eco-friendly, scalable |
Comparative Analysis of Preparation Methods
| Method | Purity Achievable | Scalability | Environmental Impact | Typical Applications |
|---|---|---|---|---|
| Chemical Oxidation | High | Industrial | Moderate | Selenite salts, SeO2 |
| Vacuum Distillation | Ultra-high (6N) | Industrial | Low | Semiconductor, optics |
| Chemical Reduction | Variable | Research/Industry | Moderate | Nanoparticle synthesis |
| Solvothermal/Sol-Gel | High | Research | Moderate | Functional materials |
| Biological Methods | Moderate | Research | Very low | Nanoparticles, biomedicine |
Research Findings and Notes
- Selenium(IV) oxide is a versatile reagent in organic synthesis, especially for oxidation reactions and heterocycle formation.
- Selenite ions can be incorporated into biomaterials, such as hydroxyapatite, for enhanced biological activity.
- The choice of preparation method depends on the required purity, application, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Selenium(IV) compounds undergo various chemical reactions, including:
Oxidation: Selenium(IV) can be further oxidized to selenium(VI) compounds.
Reduction: Selenium(IV) can be reduced to elemental selenium or selenium(II) compounds.
Substitution: Selenium(IV) compounds can participate in substitution reactions where ligands are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with selenium(IV) compounds include sulfuryl chloride, hydrogen peroxide, and various acids. For example, selenium dioxide can be reduced by hydrogen sulfide to form elemental selenium:
SeO2+2H2S→Se+2H2O+S2
Major Products
The major products formed from reactions involving selenium(IV) compounds depend on the specific reaction conditions and reagents used. For instance, the reaction of selenium dioxide with hydrogen peroxide produces selenic acid (H2SeO4) .
Scientific Research Applications
Scientific Research Applications
Optical Sensors for Detection and Quantification:
- Development of a Novel Optical Sensor: A selective optical sensor for measuring selenium ions has been developed using xylenol orange (XO) and sodium tetraphenylborate . The sensor operates within a linear range of 10–175 ng mL⁻¹, with detection and quantification limits of 3.0 and 10 ng mL⁻¹, respectively . The sensor showed good precision, with an RSD% better than 2.2% for six replicate determinations of 100 ng mL⁻¹ Se⁴⁺ .
- Sensor Composition and Functionality: The sensor membrane comprises 30% PVC, 60% o-NPOE, and 5.0% of both XO and NaTPB . XO acts as both a chromoionophore and an ionophore in the sensor membrane . The inclusion of NaTPB enhances the ion-exchange equilibrium, facilitating the mass transfer of Se⁴⁺ ions into the membrane and reducing response time .
- Interference and Restoration: The sensor membrane showed no significant interference from several potential interfering inorganic cations . The sensor can be restored using a 0.3 M HCl solution, exhibiting reversible and reproducible responses with an RSD% of less than 2.0% .
- Wavelength and Selectivity: The maximum absorbance wavelength of the membrane is 585 nm when Se⁴⁺ reacts with XO in the sensor membrane . This wavelength was selected for its high selectivity and sensitivity .
Environmental and Biological Analysis:
- Analysis of Real Samples: The sensor can be applied for determining selenium in real samples without interference from other metal ions .
- Comparison with ETAAS: The sensor's performance was validated against ETAAS (Electrothermal Atomic Absorption Spectrometry) for selenium speciation at different Se⁴⁺/Se⁶⁺ ratios. The results from the sensor and ETAAS were in good agreement, confirming the sensor's reliability .
Selenium Nanoparticles (SeNPs) Synthesis:
- Synthesis Methods: SeNPs can be synthesized using methods like pulsed laser ablation
Mechanism of Action
The mechanism of action of selenium(IV) compounds involves their ability to participate in redox reactions Selenium(IV) can act as an oxidizing agent, accepting electrons from other moleculesSelenium(IV) compounds can also interact with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Selenium Compounds
Oxidation States and Chemical Reactivity
| Property | Se⁴⁺ (Selenite/SeO₃²⁻) | Se⁶⁺ (Selenate/SeO₄²⁻) | Se²⁻ (Selenide) |
|---|---|---|---|
| Oxidation Strength | Moderate oxidizer | Strong oxidizer | Reducing agent |
| Stability | Stable in neutral pH | Stable in alkaline pH | Stable in reducing conditions |
| Nucleophilicity | Higher than sulfate | Lower than selenite | High |
| Environmental Mobility | Adsorbs onto Fe/Mn oxides | Highly soluble, mobile in water | Insoluble |
| Biological Role | Antioxidant at low doses | Toxic at high doses | Essential in enzymes |
- Se⁴⁺ vs. Se⁶⁺ : Selenite (Se⁴⁺) is less mobile in aquatic systems due to adsorption onto iron hydroxides, whereas selenate (Se⁶⁺) remains soluble and bioavailable, posing higher environmental risks .
- Se⁴⁺ vs. S⁴⁺ (Sulfite) : Despite structural similarities, Se⁴⁺ compounds are stronger oxidizers and more nucleophilic than sulfite (SO₃²⁻), enabling unique roles in redox biochemistry .
Analytical Detection Methods
highlights a novel optical sensor for Se⁴⁺ detection with a linear range of 0.1–10 µg/mL and detection limit of 0.03 µg/mL, outperforming traditional methods like ICP-MS and HPLC in cost and simplicity (Table 1). However, speciation remains challenging; methods like hydride generation atomic absorption spectroscopy (HGAAS) and ion chromatography are required to distinguish Se⁴⁺ from organic selenium (e.g., selenomethionine) .
Comparative Research Findings
- Environmental Sorption : Se⁴⁺ adsorbs more efficiently onto iron oxide-modified carbon materials compared to Se⁶⁺, with >90% removal efficiency at pH 4–6 .
- Toxicity Profile : Se⁴⁺ is more toxic than organic selenium but less toxic than Se⁶⁺ in aquatic organisms. For example, LC₅₀ values for Se⁴⁺ in zebrafish are 2.5 mg/L, versus 1.8 mg/L for Se⁶⁺ .
- Redox Behavior : In physiological environments, Se⁴⁺ is reduced to Se⁰ (elemental selenium) by glutathione, mitigating toxicity, whereas Se⁶⁺ resists reduction and accumulates in tissues .
Biological Activity
Selenium is a trace element essential for various biological functions, particularly in the form of selenium ions (e.g., Se(IV)). This article explores the biological activity of selenium ion (4+), focusing on its biochemical roles, therapeutic potential, and mechanisms of action based on diverse research findings.
Overview of Selenium's Biological Role
Selenium plays a critical role in human health, functioning primarily as a component of selenoproteins, which are vital for antioxidant defense and thyroid hormone metabolism. The biological activity of selenium is influenced by its chemical form, with selenium ions (particularly Se(IV) and Se(VI)) exhibiting distinct properties and effects.
Key Functions:
- Antioxidant Defense : Selenium is integral to the synthesis of selenoproteins like glutathione peroxidase, which protects cells from oxidative damage.
- Thyroid Function : It aids in the conversion of thyroid hormones and supports overall endocrine health.
- Immune Function : Selenium enhances immune responses and may reduce inflammation.
Selenium ions exert their biological effects through various mechanisms, including:
- Redox Reactions : Selenium can participate in redox reactions that help maintain cellular redox homeostasis.
- Gene Regulation : Certain organoselenium compounds can inhibit histone deacetylases (HDACs), affecting gene expression related to cancer progression .
- Cell Signaling : Selenium may activate signaling pathways that promote cell proliferation and survival, particularly in osteoblasts and other cell types .
Table 1: Biological Effects of Selenium Ion (Se(IV))
Case Studies
-
Antibacterial Properties :
A study on selenium-substituted hydroxyapatite (Se-Sr-HA) demonstrated that selenium ions significantly enhanced antibacterial activity. The Se-Sr-HA showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus carnosus, with a notable correlation between selenium concentration and antibacterial efficacy . -
Cytotoxicity Assessment :
Research revealed that selenium's cytotoxic effects are dose-dependent. In vitro studies indicated that while high doses could be lethal to certain cell lines, lower doses promoted proliferation and reduced cytotoxicity when combined with strontium ions, suggesting a potential therapeutic window for selenium in biomedical applications . -
Cardioprotective Mechanism :
A study highlighted selenium's role in protecting cardiac tissues during ischemia-reperfusion injury. It was observed that selenium supplementation improved cardiac function post-injury by reducing oxidative stress and promoting recovery through enhanced contractility .
Q & A
Basic Research Questions
Q. What analytical techniques are most suitable for quantifying selenium(IV) in environmental samples, and what factors influence method selection?
- The selection of analytical methods (e.g., HG-AAS, ICP-MS) depends on selenium(IV) concentration, matrix complexity (e.g., soil vs. biological samples), and the presence of interfering ions like sulfur or transition metals. Closed-system digestion (e.g., microwave-assisted) is critical to prevent volatilization losses during sample preparation . For low-concentration samples (<1 µg/L), HG-ICP-MS offers superior sensitivity, whereas fluorescence spectrometry may suffice for higher concentrations in simpler matrices .
Q. How should researchers approach the synthesis and characterization of selenium(IV) compounds to ensure reproducibility?
- Syntheses must document reaction conditions (temperature, solvent purity, stoichiometry) and use standardized protocols for selenium(IV) precursors (e.g., H₂SeO₃). Characterization requires elemental analysis, NMR for structural confirmation, and X-ray crystallography for novel compounds. Reproducibility is enhanced by cross-referencing spectral data (e.g., IR, UV-Vis) with literature and providing detailed supplementary information .
Q. What are the key chemical properties of selenium(IV) ions that affect their stability in aqueous solutions?
- Selenium(IV) exists predominantly as H₂SeO₃ (selenious acid) in acidic solutions (pH < 3) and undergoes redox disproportionation at pH > 7, forming Se(VI) or elemental Se(0). Stability is pH- and Eh-dependent, with reducing agents (e.g., ascorbic acid) accelerating reduction to Se(0). Chelating agents (e.g., EDTA) mitigate precipitation in neutral conditions .
Advanced Research Questions
Q. What methodological challenges arise in selenium speciation analysis, and how can they be addressed in complex biological matrices?
- Speciation challenges include preserving labile selenium(IV) species during extraction and avoiding interconversion between oxidation states. Hyphenated techniques like AE-HPLC-ICP/MS enable species-specific quantification (e.g., selenomethionine vs. selenite). Pre-column derivatization with chelating agents (e.g., 2,3-diaminonaphthalene) enhances detection limits in serum or urine .
Q. How can conflicting data on selenium(IV) bioavailability in different studies be reconciled through experimental design?
- Discrepancies often stem from variations in sample preparation (e.g., incomplete digestion of organic matrices) or analytical interferences (e.g., chloride in HG-AAS). Standardized reference materials (e.g., NIST SRM 1577b) and spike-recovery experiments validate method accuracy. Collaborative trials using blinded samples reduce inter-laboratory variability .
Q. What optimization strategies improve the accuracy of selenium(IV) quantification in samples with high organic content?
- Microwave digestion with HNO₃/H₂O₂ at controlled temperatures (70–90°C) minimizes volatile losses. Closed-vessel systems prevent Se(IV) oxidation to Se(VI), while post-digestion stabilization with HCl ensures consistent redox states. Internal standards (e.g., ⁷⁷Se) correct for matrix effects in ICP-MS .
Q. What advanced spectroscopic or chromatographic methods are effective in distinguishing selenium(IV) from other oxidation states?
- X-ray absorption near-edge structure (XANES) spectroscopy provides oxidation-state-specific fingerprints without sample destruction. Ion chromatography coupled with ICP-MS (IC-ICP/MS) resolves Se(IV), Se(VI), and organoselenium compounds in environmental waters. Collision/reaction cells in ICP-MS suppress polyatomic interferences (e.g., ⁴⁰Ar³⁷Cl⁺ on ⁷⁷Se⁺) .
Q. How do redox conditions in environmental systems influence the interconversion between selenium(IV) and other oxidation states?
- In anaerobic sediments, microbial reductases convert Se(IV) to Se(0) or Se(-II), while oxidizing conditions (Eh > 300 mV) favor Se(VI). Eh-pH diagrams predict dominant species, but kinetic studies are required to account for microbial mediation. Isotopic tracers (e.g., ⁸²Se) track transformation pathways in soil-water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
